4-Acetyl-4-ethylcyclohexan-1-one
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Overview
Description
4-Acetyl-4-ethylcyclohexan-1-one is an organic compound with the molecular formula C10H16O2. It is a ketone, characterized by the presence of an acetyl group and an ethyl group attached to a cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetyl-4-ethylcyclohexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylcyclohexanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-4-ethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Acetyl-4-ethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may explore its effects on biological systems.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-4-ethylcyclohexan-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is crucial in many of its applications, including organic synthesis and biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-1-methylcyclohexene: Similar in structure but with a methyl group instead of an ethyl group.
4-Ethylcyclohexanone: Lacks the acetyl group, making it less reactive in certain reactions.
Cyclohexanone: The simplest ketone in this series, lacking both the acetyl and ethyl groups.
Uniqueness
4-Acetyl-4-ethylcyclohexan-1-one is unique due to the presence of both acetyl and ethyl groups on the cyclohexane ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
63381-72-6 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-acetyl-4-ethylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-3-10(8(2)11)6-4-9(12)5-7-10/h3-7H2,1-2H3 |
InChI Key |
ZWNCKTNTUZFIML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)CC1)C(=O)C |
Origin of Product |
United States |
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